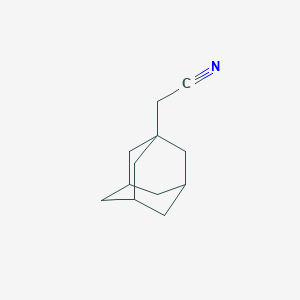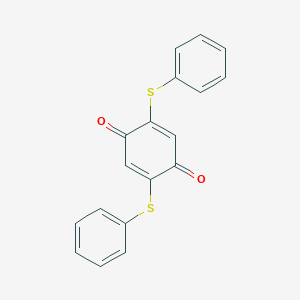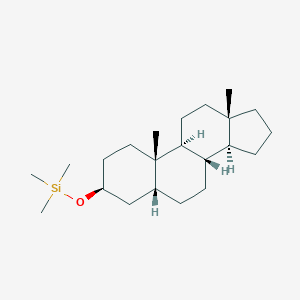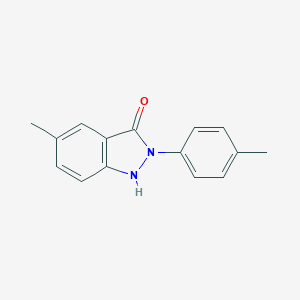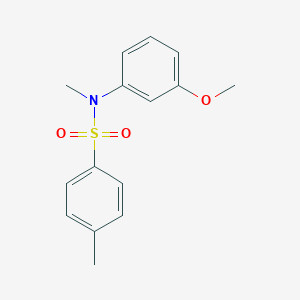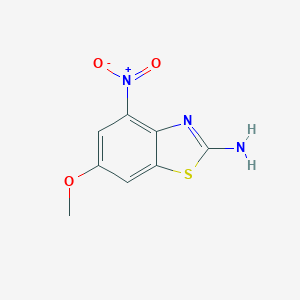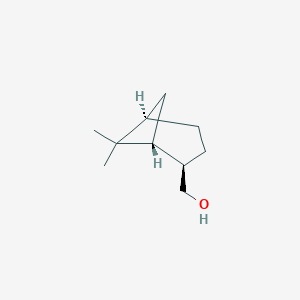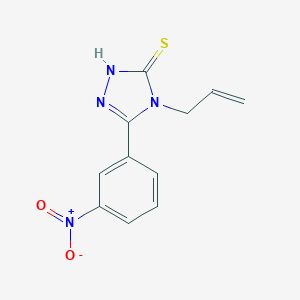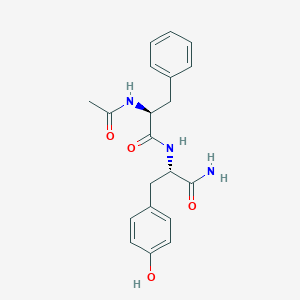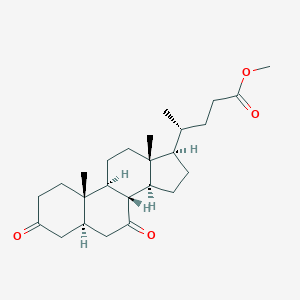![molecular formula C11H12N2O B096446 2-(Allyloxy)-1-methyl-1H-benzo[d]imidazole CAS No. 19382-39-9](/img/structure/B96446.png)
2-(Allyloxy)-1-methyl-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Allyloxy)-1-methyl-1H-benzo[d]imidazole is a heterocyclic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The unique structure of this compound, which includes a methyl group and a propenyloxy group attached to the benzimidazole core, contributes to its distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-(Allyloxy)-1-methyl-1H-benzo[d]imidazole can be synthesized through various methods. One common approach involves the condensation of ortho-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative under acidic or basic conditions . The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as metal salts or organic acids, can further enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Allyloxy)-1-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives .
Aplicaciones Científicas De Investigación
2-(Allyloxy)-1-methyl-1H-benzo[d]imidazole has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(Allyloxy)-1-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
2-Phenylbenzimidazole: Known for its anticancer and antimicrobial properties.
5,6-Dimethylbenzimidazole: A degradation product of vitamin B12 with biological activity.
2-Methylbenzimidazole: Exhibits a range of pharmacological activities, including antifungal and antiviral effects.
Uniqueness: 2-(Allyloxy)-1-methyl-1H-benzo[d]imidazole is unique due to the presence of both a methyl group and a propenyloxy group, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a broader range of activities compared to other benzimidazole derivatives .
Propiedades
Número CAS |
19382-39-9 |
|---|---|
Fórmula molecular |
C11H12N2O |
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
1-methyl-2-prop-2-enoxybenzimidazole |
InChI |
InChI=1S/C11H12N2O/c1-3-8-14-11-12-9-6-4-5-7-10(9)13(11)2/h3-7H,1,8H2,2H3 |
Clave InChI |
YXDREHWVSZBURI-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N=C1OCC=C |
SMILES canónico |
CN1C2=CC=CC=C2N=C1OCC=C |
Sinónimos |
1H-Benzimidazole,1-methyl-2-(2-propenyloxy)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



